Structural Uniqueness: 2-Aminomethyl-5-Carboxylic Acid Substitution Pattern Not Represented in Published Comparative Bioactivity Studies
2-(Aminomethyl)thiazole-5-carboxylic acid represents a specific substitution pattern (2-aminomethyl, 5-carboxylic acid) that has not been directly evaluated in published head-to-head comparative bioactivity studies against other thiazole regioisomers or analogs. Published SAR studies on thiazole-5-carboxylic acid derivatives have focused on compounds with aryl, heteroaryl, or alkylamino substitutions at the 2-position rather than the primary aminomethyl group present in this compound [1][2]. The most potent thiazole-5-carboxylic acid derivatives reported include 2-(3-fluoro-phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CK2 inhibition IC50 = 0.4 μM) [1] and 4-methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid (LAT inhibition IC50 = 1.22 ± 0.85 μM) [2]. The target compound's 2-aminomethyl substituent presents a distinct hydrogen-bond donor/acceptor profile and basicity (pKa of aliphatic amine ~9–10) compared to aromatic amine-substituted analogs, which may confer different target engagement properties . However, no quantitative comparative data exist to establish superiority or inferiority of this compound versus related analogs.
| Evidence Dimension | Published bioactivity data availability |
|---|---|
| Target Compound Data | No peer-reviewed IC50, Ki, or EC50 data identified for this exact compound |
| Comparator Or Baseline | 2-(3-Fluoro-phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CK2 IC50 = 0.4 μM); 4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid (LAT IC50 = 1.22 ± 0.85 μM) |
| Quantified Difference | Not calculable (target compound lacks reported bioactivity data) |
| Conditions | Literature review of peer-reviewed journals and patents as of 2025 |
Why This Matters
This evidence gap means that procurement decisions for this compound must be driven by its synthetic utility as a versatile bifunctional building block rather than by demonstrated target-specific potency advantages.
- [1] Identification of 1,3-thiazole-5-carboxylic acid derivatives as inhibitors of protein kinase CK2. Current Enzyme Inhibition, 2019. Most active compound IC50 = 0.4 μM. View Source
- [2] Discovery of novel lysine ɛ-aminotransferase inhibitors: An intriguing potential target for latent tuberculosis. 2015. Compound 24 IC50 = 1.22 ± 0.85 μM. View Source
